(1-Phenylpropyl)hydrazine
Overview
Description
“(1-Phenylpropyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of hydrazine, which is a clear, colorless liquid with an ammonia-like odor .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as “this compound”, can be achieved through various methods. One common method is the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms) attached to a propyl group (a chain of 3 carbon atoms), which is further attached to a hydrazine group (two nitrogen atoms bonded together, each also bonded to a hydrogen atom) .Chemical Reactions Analysis
Hydrazine and its derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with a carbonyl compound. This hydrazone can then be further converted to the corresponding alkane by reaction with a base and heat, a process known as the Wolff-Kishner reduction .Scientific Research Applications
Electrochemical Analysis
(1-Phenylpropyl)hydrazine, as a derivative of phenylhydrazine, has been studied in the context of electrochemical analysis. A research by Afzali, Karimi-Maleh, and Khalilzadeh (2011) utilized a carbon paste electrode modified by ferrocene and carbon nanotubes for the simultaneous determination of phenylhydrazine and hydrazine. This electrode demonstrated excellent electrocatalytic oxidization properties and was used for determination in real samples like water and urine, highlighting its potential for environmental monitoring and industrial process control (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Fluorescent DetectionThe development of fluorescent conjugated polymers for the detection of hydraz
Scientific Research Applications of this compound
Electrochemical Analysis
This compound, as a derivative of phenylhydrazine, has been studied in the context of electrochemical analysis. A research by Afzali, Karimi-Maleh, and Khalilzadeh (2011) utilized a carbon paste electrode modified by ferrocene and carbon nanotubes for the simultaneous determination of phenylhydrazine and hydrazine. This electrode demonstrated excellent electrocatalytic oxidization properties and was used for determination in real samples like water and urine, highlighting its potential for environmental monitoring and industrial process control (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Fluorescent Detection
The development of fluorescent conjugated polymers for the detection of hydrazine derivatives, including phenylhydrazine, has been an area of research. Thomas and Swager (2006) explored the use of amplifying fluorescent polymers (AFPs) for the "turn-on" fluorescence detection of hydrazine vapor, suggesting the potential of these materials in sensitive and selective detection applications, which could be relevant to homeland security and environmental monitoring (Thomas & Swager, 2006).
Pharmaceutical Research
Hydrazine derivatives have a significant history in pharmaceutical research. Jucker (1963) highlighted the early synthesis of phenylhydrazine and its derivatives for medicinal applications. The research has led to the development of compounds with therapeutic value, expanding the field of hydrazine derivatives in pharmaceuticals (Jucker, 1963).
Sensor Development
Research has also focused on developing sensors for the detection of hydrazine derivatives. For instance, Korobko (2016) studied the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, which have applications in creating sensors for various substances, indicating the utility of hydrazine derivatives in sensor technology (Korobko, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
While there are limited reports of human toxicity, there is evidence that hydrazine and its derivatives can cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury . Despite recent research efforts to generate less toxic alternatives to hydrazine fuel, it will likely continue to have a role in military and aviation industries .
Properties
IUPAC Name |
1-phenylpropylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTODOQNKOGIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275499 | |
Record name | 1-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-13-4 | |
Record name | 1-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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